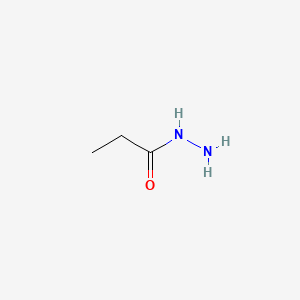

Propionohydrazide

Description

Propriétés

IUPAC Name |

propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGIRFAFSFKYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206905 | |

| Record name | Propanoic acid, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5818-15-5 | |

| Record name | Propanoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5818-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, hydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H0YVF8J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Preparation by Hydrazinolysis of Propionic Acid Esters

One of the most common and straightforward methods for preparing propionohydrazide involves the reaction of propionic acid esters with hydrazine hydrate. This process is typically conducted under reflux conditions in an alcoholic solvent such as ethanol.

$$

\text{Propionic acid ester} + \text{Hydrazine hydrate} \xrightarrow{\text{Reflux in ethanol}} \text{this compound} + \text{Alcohol}

$$

- Ethyl propionate or ethyl 3-bromopropionate is reacted with hydrazine hydrate (99%) in methanol or ethanol.

- The reaction mixture is refluxed for approximately 3 to 5 hours.

- Upon completion, the precipitated this compound is filtered, washed, and recrystallized from ethanol to obtain pure product.

- In a study synthesizing 6-substituted-3(2H)-pyridazinone-2-yl this compound derivatives, ethyl 3-bromopropionate was refluxed with hydrazine hydrate in methanol for 3 hours at room temperature, yielding this compound derivatives after purification.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 3-bromopropionate |

| Reagent | Hydrazine hydrate (99%) |

| Solvent | Methanol |

| Reaction time | 3 hours |

| Temperature | Room temperature to reflux |

| Product isolation | Filtration, washing, recrystallization |

| Yield | Not explicitly stated, typically high |

Synthesis via Hydrazinolysis of Dithiobis(propionic Acid) Esters

A related method involves the preparation of 3,3'-dithiobis(this compound), a disulfide derivative of this compound, which can be considered a variant preparation involving this compound units.

Procedure Summary:

- 3,3'-Dithiodipropionic acid is first converted to its diethyl ester by refluxing with ethanol and p-toluenesulfonic acid in toluene using a Dean-Stark apparatus to remove water.

- The diethyl ester is then reacted with excess hydrazine in ethanol at 85°C for 5 hours.

- The product, 3,3'-dithiobis(this compound), is purified by recrystallization from ethanol-water.

Reaction Conditions and Yield:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 3,3'-Dithiodipropionic acid + EtOH + p-TSA, reflux 24 h with Dean-Stark | - | Ester isolated by washing to neutral pH |

| Hydrazinolysis | Diethyl ester + Hydrazine, EtOH, 85°C, 5 h | 70 | Recrystallization from EtOH-water |

- Melting point: 131-132 °C

- ^1H NMR (DMSO-d6): 2.53 (triplet, -SCH2CH2-), 2.85 (triplet, -SCH2CH2-), 4.2 (singlet, -NH2), 9.1 (singlet, -NH-)

This method highlights the use of hydrazine to convert esters into hydrazides efficiently under heated alcoholic conditions.

Protection and Derivatization Approaches Involving this compound

In advanced synthetic routes, this compound derivatives are prepared via multi-step procedures involving protection of amino groups and subsequent hydrazide formation.

- Starting from amino acids such as DL-alanine, the α-amino group is protected with tert-butoxycarbonyl (Boc).

- The protected amino acid is converted to its methyl ester hydrochloride using methanol and thionyl chloride.

- The ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.

- Further transformations include reaction with triethyl orthoesters to form ethoxymethylene derivatives, which upon heating in acetic acid yield oxadiazole derivatives.

Example Table of Reaction Steps:

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Esterification | Methanol + Thionyl chloride | Methyl ester hydrochloride | Moderate to good yield |

| Boc Protection | Boc2O + Triethylamine | N-Boc protected amino acid ester | Standard protection step |

| Hydrazide Formation | Hydrazine hydrate, reflux | N-Boc amino this compound | Key intermediate for derivatives |

| Cyclization | Triethyl orthoester + Glacial AcOH | 1,3,4-Oxadiazole derivatives | Heating at 60°C for 6 hours |

This methodology is useful for preparing functionalized this compound derivatives for further synthetic applications.

Comparative Summary of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazinolysis of esters | Ethyl propionate or derivatives | Hydrazine hydrate, reflux in EtOH | High | Simple, direct, scalable | Requires reflux, hydrazine handling |

| Hydrazinolysis of dithiobis esters | 3,3'-Dithiodipropionic acid esters | Hydrazine, ethanol, 85°C, 5 h | ~70 | Produces disulfide-linked hydrazide | Multi-step esterification required |

| Boc-protection and derivatization | DL-alanine and derivatives | Boc2O, hydrazine hydrate, orthoesters | Moderate | Enables functionalized derivatives | Multi-step, more complex |

Research Findings and Notes

- Hydrazinolysis of esters remains the most common and efficient route for this compound preparation due to straightforward reaction conditions and good yields.

- The use of protecting groups such as Boc allows for the synthesis of more complex derivatives, expanding the utility of this compound in medicinal chemistry.

- The synthesis of disulfide-linked this compound derivatives via ester intermediates demonstrates versatility in modifying the hydrazide structure for specialized applications.

- Purification typically involves recrystallization from ethanol or ethanol-water mixtures, yielding high purity products suitable for further synthetic use.

- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and melting point determination are standard practices to confirm product formation and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Propionohydrazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form propionic acid and nitrogen gas.

Reduction: It can be reduced to form propylamine.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Propionic acid (CH3CH2COOH) and nitrogen gas (N2).

Reduction: Propylamine (CH3CH2CH2NH2).

Substitution: Various hydrazide derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective Properties:

Recent studies have indicated that propionohydrazide derivatives exhibit significant neuroprotective effects. For instance, compounds derived from this compound have been synthesized to target neurodegenerative disorders such as Alzheimer's and Parkinson's disease. These derivatives demonstrate antioxidant properties and inhibit monoamine oxidase B (MAO-B), which is crucial in managing oxidative stress associated with neurodegeneration .

Case Study:

A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of indole-3-propionic acid derivatives, which include this compound structures. The results showed that these compounds effectively protected neuronal cells from oxidative damage and apoptosis induced by amyloid-beta peptides, suggesting their potential as therapeutic agents for Alzheimer's disease .

Synthesis of New Compounds

This compound serves as a versatile building block in organic synthesis, particularly for creating hydrazone derivatives. These derivatives have been explored for their pharmacological activities, including anti-inflammatory and anticancer effects.

Synthesis Example:

The synthesis of N′-[4-(dimethylamino)benzylidene]this compound involves the reaction of this compound with 4-(dimethylamino)benzaldehyde. This compound has been characterized for its crystalline structure and potential biological activities .

Material Science

Self-Healing Hydrogels:

In material science, this compound derivatives are being investigated for their role in developing self-healing hydrogels. These materials can be used in biomedical applications such as wound healing due to their ability to recover from damage autonomously.

Mechanism:

The self-healing property is attributed to dynamic covalent bonding facilitated by the presence of hydrazone linkages formed from this compound. This allows the hydrogel to maintain functionality after mechanical stress or damage .

Biochemical Applications

Metabolic Studies:

this compound has been implicated in metabolic studies, particularly concerning propionic acidemia—a metabolic disorder characterized by the accumulation of propionic acid in the body. Research has shown that understanding the biochemical pathways involving this compound can lead to better management strategies for patients suffering from this condition .

Data Tables

Mécanisme D'action

The mechanism of action of propanohydrazide and its derivatives often involves interaction with biological targets such as enzymes or receptors. For example, some derivatives may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetohydrazide: Similar structure but with an acetyl group instead of a propionyl group.

Butanohydrazide: Similar structure but with a butanoyl group instead of a propionyl group.

Benzohydrazide: Similar structure but with a benzoyl group instead of a propionyl group.

Uniqueness

Propionohydrazide is unique due to its specific reactivity and the properties conferred by the propionyl group. This makes it suitable for certain synthetic applications where other hydrazides may not be as effective .

Activité Biologique

Propionohydrazide is a hydrazine derivative that has garnered attention for its diverse biological activities. This compound and its derivatives have been studied for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and the results of various biological assays.

Synthesis and Characterization

This compound can be synthesized through the reaction of propionic acid with hydrazine. The resulting compound can undergo further modifications to create various derivatives that exhibit enhanced biological activities. For instance, phenyl this compound has been synthesized and subsequently reacted with aromatic aldehydes to form Schiff bases, which are then cyclized to yield azetidinones with notable antibacterial and antifungal properties .

Table 1: Synthesis Overview of this compound Derivatives

| Compound Type | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Phenyl this compound | Methyl phenyl propanoate | Reflux with aromatic aldehydes | 70-80 |

| Schiff Bases | Phenyl this compound | Reaction with aldehydes | 60-75 |

| Azetidinones | Schiff Bases | Cyclization with triethylamine | 65-85 |

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound derivatives. For example, a study evaluated the antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , showing that several synthesized compounds exhibited significant inhibitory effects. Among them, compounds derived from phenyl this compound showed the most promising results .

Case Study: Antifungal Activity Against Candida auris

Recent research highlighted the efficacy of novel this compound derivatives (BG-354 and KTU-341) against multidrug-resistant Candida auris . In vitro assays revealed that these compounds significantly inhibited the growth of this pathogen at concentrations lower than those required for conventional antifungal agents .

Enzyme Inhibition

This compound derivatives have also been investigated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. A study reported that certain derivatives displayed inhibitory activities comparable to galantamine, a well-known AChE inhibitor. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that some this compound derivatives exhibit dose-dependent toxicity against cancer cell lines such as HeLa and HaCaT cells. At concentrations above 100 µg/mL, significant reductions in cell viability were observed, indicating their potential as anticancer agents .

Research Findings Summary

The biological activity of this compound and its derivatives is multifaceted, encompassing antimicrobial, anticancer, and enzyme inhibitory effects. The following table summarizes key findings from various studies:

Table 2: Summary of Biological Activities

| Activity Type | Compound | Test Organism/Cell Line | Result |

|---|---|---|---|

| Antibacterial | Phenyl this compound | S. aureus, E. coli, P. aeruginosa | Significant inhibition |

| Antifungal | BG-354 | C. auris | Effective against MDR strains |

| AChE Inhibition | Various Derivatives | In vitro assays | Comparable to galantamine |

| Cytotoxicity | Various Derivatives | HeLa, HaCaT | Dose-dependent toxicity |

Q & A

Q. What are the critical steps in synthesizing propionohydrazide derivatives, and how are they characterized?

this compound derivatives are typically synthesized via multi-step reactions involving hydrazide intermediates and functionalized precursors. Key steps include condensation reactions with aldehydes or ketones to form hydrazones, followed by purification via recrystallization or chromatography. Characterization relies on NMR for structural confirmation (e.g., verifying hydrazide protons at δ 8–10 ppm) and HPLC for purity assessment (>95% by reverse-phase methods) . Mass spectrometry (MS) and FT-IR are used to validate molecular weight and functional groups, respectively.

Q. What analytical techniques are essential for assessing this compound stability under varying experimental conditions?

Stability studies require a combination of thermal analysis (TGA/DSC for decomposition profiles), UV-Vis spectroscopy (monitoring absorbance shifts under light/heat), and pH-dependent solubility tests. For example, disulfide-containing derivatives like 3,3′-dithiobis(this compound) may degrade under reducing conditions, necessitating redox stability assays using thioredoxin or dithiothreitol (DTT) .

Q. How do researchers optimize reaction yields for this compound-based hydrazone formation?

Yield optimization involves screening catalysts (e.g., phosphorous acid for accelerated hydrazone formation), temperature (60–80°C for 30–60 minutes), and solvent systems (acetonitrile with tetrahydrofuran improves solubility). Kinetic studies using HPLC or fluorescence labeling (e.g., BODIPY this compound) can track reaction progress .

Advanced Research Questions

Q. How can contradictions in purity data arise between HPLC and NMR for this compound derivatives, and how are they resolved?

Discrepancies often stem from residual solvents (detected by NMR but not HPLC) or isomeric impurities (resolved via chiral columns). For example, 3,3′-dithiobis(this compound) may show 98% purity by HPLC but lower by NMR due to undetected stereoisomers. Complementary methods like X-ray crystallography or 2D NMR (COSY, HSQC) clarify structural ambiguities .

Q. What strategies mitigate oxidative side reactions during this compound crosslinking in hydrogels?

Crosslinking via disulfide bonds (e.g., in hyaluronic acid hydrogels) is prone to premature oxidation. Strategies include inert atmosphere handling (N₂/Ar), chelating agents (EDTA to sequester metal catalysts), and pH control (neutral conditions reduce thiol-disulfide exchange). Real-time rheology monitors gelation kinetics to adjust redox conditions .

Q. How do dynamic bonds in this compound-based materials affect self-healing properties?

Disulfide bonds (S–S) and acylhydrazone linkages enable pH/redox-responsive healing. For instance, hydrogels crosslinked with 3,3′-dithiobis(this compound) exhibit reversible S–S cleavage under glutathione, while acylhydrazone bonds reform at acidic pH. Fracture-recovery assays (e.g., tensile testing) quantify healing efficiency (>80% recovery in optimized systems) .

Q. What computational methods predict this compound reactivity in novel synthetic pathways?

Density functional theory (DFT) calculates transition-state energies for hydrazide reactions, while retrosynthetic algorithms (e.g., AI-powered Pistachio or Reaxys models) propose feasible routes. These tools validate experimental findings, such as the nucleophilic attack propensity of hydrazide groups on carbonyl carbons .

Methodological Considerations

Q. How are fluorescence labeling techniques applied to track this compound derivatives in biological systems?

BODIPY-propionohydrazide conjugates enable aldehyde detection via HPLC-fluorescence. Derivatization at 60°C for 30 minutes yields stable hydrazones, excitable at 488 nm with emission at 520 nm. This method detects C1–C12 aldehydes in complex matrices (e.g., biofluids) with limits of detection (LOD) <1 nM .

Q. What experimental designs address batch-to-batch variability in this compound synthesis?

Design of experiments (DoE) with parameters like reagent stoichiometry, temperature, and mixing rates identifies critical factors. Statistical tools (ANOVA, Pareto charts) prioritize variables, while quality-by-design (QbD) frameworks ensure reproducibility. Batch consistency is confirmed via DSC (melting point ±2°C) and XRD (crystallinity matching) .

Data Analysis and Validation

Q. How do researchers validate the environmental safety of this compound waste in lab settings?

Waste containing disulfide derivatives requires neutralization (e.g., NaHCO₃ for acidic byproducts) and chelation (for metal catalysts). Toxicity assays (e.g., Daphnia magna LC50) and biodegradation studies (OECD 301F) ensure compliance with regulations. Professional waste management protocols must be followed to avoid ecological contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.